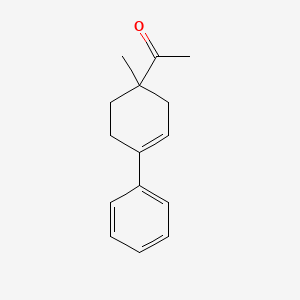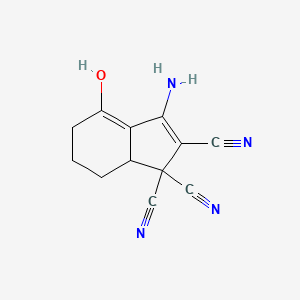![molecular formula C14H12N2O2S B14473441 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine CAS No. 65350-64-3](/img/structure/B14473441.png)
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine is a complex organic compound featuring a pyridine ring structure Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−)
Vorbereitungsmethoden
The synthesis of 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine involves several steps:
Starting Materials: The synthesis begins with pyridine and other reagents such as sulfonyl chlorides and alkenes.
Reaction Conditions: The reactions typically occur under controlled temperatures and may require catalysts to facilitate the process.
Industrial Production: Industrial methods may involve large-scale reactions in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, resulting in the reduction of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts.
Major Products: The major products depend on the type of reaction, such as sulfoxides from oxidation or reduced alkenes from hydrogenation.
Wissenschaftliche Forschungsanwendungen
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine involves its interaction with molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.
Effects: The binding of the compound to its targets can lead to changes in cellular activity, such as inhibition or activation of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine can be compared with other similar compounds:
Similar Compounds: Compounds like pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones and (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one share structural similarities.
Uniqueness: The unique combination of the pyridine ring with sulfonylethenyl groups distinguishes it from other compounds, providing specific chemical and biological properties.
Comparison: Compared to other pyridine derivatives, this compound may exhibit different reactivity and biological activity due to the presence of the sulfonylethenyl groups.
Eigenschaften
CAS-Nummer |
65350-64-3 |
|---|---|
Molekularformel |
C14H12N2O2S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine |
InChI |
InChI=1S/C14H12N2O2S/c17-19(18,9-5-13-3-1-7-15-11-13)10-6-14-4-2-8-16-12-14/h1-12H/b9-5+,10-6+ |
InChI-Schlüssel |
JITIEOWRVSISRF-NXZHAISVSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=C/S(=O)(=O)/C=C/C2=CN=CC=C2 |
Kanonische SMILES |
C1=CC(=CN=C1)C=CS(=O)(=O)C=CC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


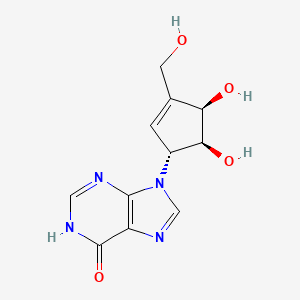
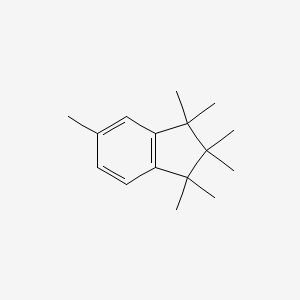
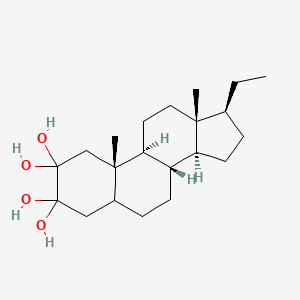
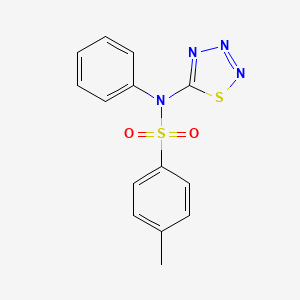
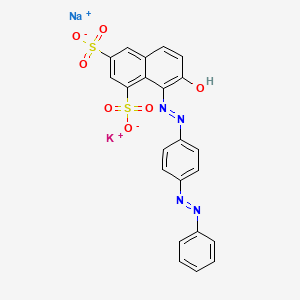
![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)

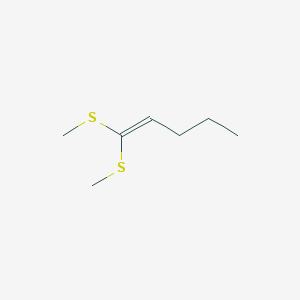
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
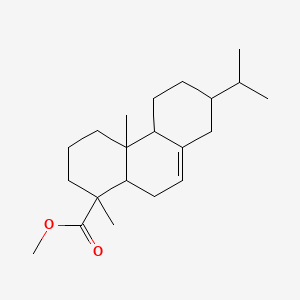
![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)

